molecular formula C10H11BrN2O B14080117 1-(4-Bromo-2-methylphenyl)imidazolidin-2-one

1-(4-Bromo-2-methylphenyl)imidazolidin-2-one

Cat. No.: B14080117
M. Wt: 255.11 g/mol
InChI Key: QIVDRNAKNBCVAF-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-methylphenyl)imidazolidin-2-one is a chemical compound with the molecular formula C10H11BrN2O. It belongs to the class of imidazolidin-2-ones, which are five-membered cyclic ureas. These compounds are known for their diverse applications in pharmaceuticals, natural products, and as intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-methylphenyl)imidazolidin-2-one can be achieved through various methods. One common approach involves the reaction of 4-bromo-2-methylaniline with ethyl chloroformate to form an intermediate, which is then cyclized to produce the desired imidazolidin-2-one . Another method includes the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, and the intramolecular hydroamination of linear urea derivatives .

Industrial Production Methods

Industrial production of imidazolidin-2-ones often employs catalytic strategies to enhance efficiency and sustainability. Metal catalysis and organocatalysis are commonly used to facilitate the formation of the imidazolidin-2-one ring . These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-methylphenyl)imidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1-(4-Bromo-2-methylphenyl)imidazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-methylphenyl)imidazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)imidazolidin-2-one
  • 1-(4-Chlorophenyl)imidazolidin-2-one
  • 1-(4-Methylphenyl)imidazolidin-2-one

Uniqueness

1-(4-Bromo-2-methylphenyl)imidazolidin-2-one is unique due to the presence of both bromine and methyl groups on the phenyl ring. This specific substitution pattern can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

1-(4-bromo-2-methylphenyl)imidazolidin-2-one

InChI

InChI=1S/C10H11BrN2O/c1-7-6-8(11)2-3-9(7)13-5-4-12-10(13)14/h2-3,6H,4-5H2,1H3,(H,12,14)

InChI Key

QIVDRNAKNBCVAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)N2CCNC2=O

Origin of Product

United States

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